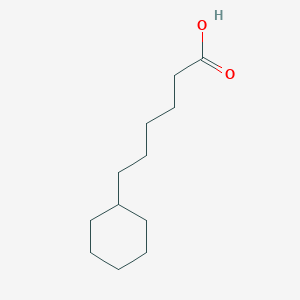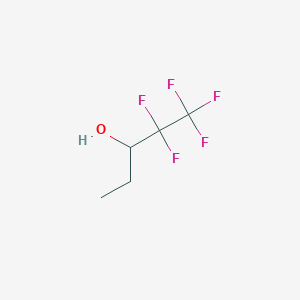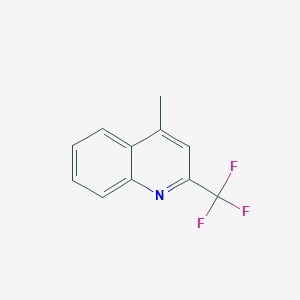
4-Methyl-2-(trifluoromethyl)quinoline
Overview
Description
4-Methyl-2-(trifluoromethyl)quinoline is a quinoline derivative . Quinoline is a well-known nitrogenous tertiary base with a hetero nucleus and a chemical formula of C9H7N . The quinoline ring system is widespread in nature and has been used for a long time as a basic structure for the synthesis of various drugs .
Synthesis Analysis
The synthesis of quinoline derivatives often involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For example, the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoro acetoacetate affords 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones, which can easily be converted into 4-bromo-2-(trifluoromethyl)quinolines .Chemical Reactions Analysis
Fluorinated quinolines have been synthesized using a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Scientific Research Applications
Antimalarial Applications
The quinoline skeleton has been used for a long time as a basic structure for the synthesis of antimalarial drugs . Specific quinolines, such as fluoroquine and mefloquine, have been developed and used extensively in the fight against malaria . Quinolines containing a trifluoromethyl group, like the 4-Methyl-2-(trifluoromethyl)quinoline, have been studied extensively due to their pharmaceutical importance, especially as antimalarial reagents .
Antineoplastic Applications
Quinolines have also been used in the development of antineoplastic drugs . These drugs are used in chemotherapy to inhibit the maturation and proliferation of neoplasms (abnormal growth of tissue). The antineoplastic drug Brequinar and its analogs have proven to be useful in transplantation medicine, and also for the treatment of rheumatic arthritis and psoriasis .
Treatment of Heart Diseases
Flosequinan, a quinoline-based drug, is one of the new generation drugs for the treatment of heart diseases . It’s an example of how the quinoline structure can be utilized in the development of cardiovascular drugs.
Antibacterial Applications
Fluoroquinolones, a family of quinolines, exhibit a broad spectrum of antibacterial activity . They are used to treat a variety of bacterial infections, demonstrating the potential of quinolines in the field of antibacterial drug development.
Enzyme Inhibition
Many synthetic quinolines have been found to exhibit antibacterial, antineoplastic, and antiviral activities by acting as inhibitors of various enzymes . This makes them valuable in the development of drugs that target specific enzymes in the body.
Agriculture Applications
A number of fluorinated quinolines have found application in agriculture . They can be used as pesticides or in other capacities to protect crops and increase yield.
Components for Liquid Crystals
Fluorinated quinolines have also been used as components for liquid crystals . This demonstrates their potential in the field of materials science and technology.
Delivery Methods for Synthetic Nucleic Acids
Quinolines can be used in the development of delivery methods for synthetic nucleic acids, such as siRNAs . These delivery methods, such as cell-penetrating peptides (CPP), increase the transport of synthetic nucleic acids, enhancing the potency of siRNA as therapeutic agents .
Safety and Hazards
Future Directions
Fluorinated quinolines have found application in agriculture, and also as components for liquid crystals. A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications . In addition, recent literature data covers CF3-incorporated potential drug molecules, including their syntheses and uses for various diseases and disorders .
properties
IUPAC Name |
4-methyl-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N/c1-7-6-10(11(12,13)14)15-9-5-3-2-4-8(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPWMZMOUSKJKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346306 | |
| Record name | 4-Methyl-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(trifluoromethyl)quinoline | |
CAS RN |
76068-41-2 | |
| Record name | 4-Methyl-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





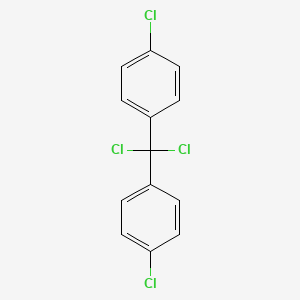

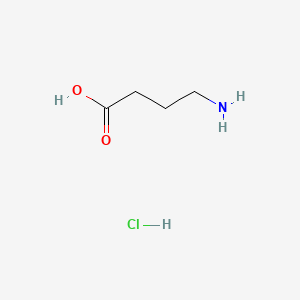
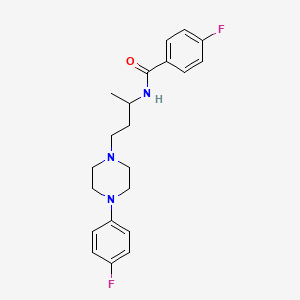
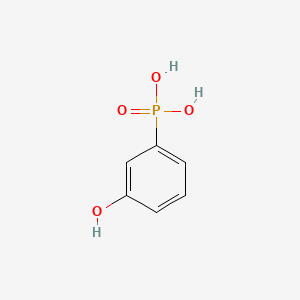
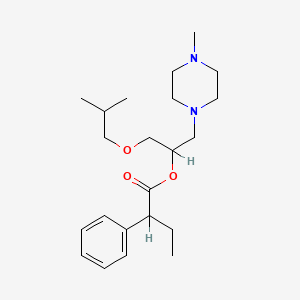
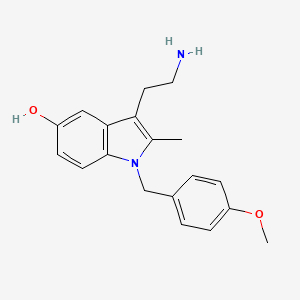
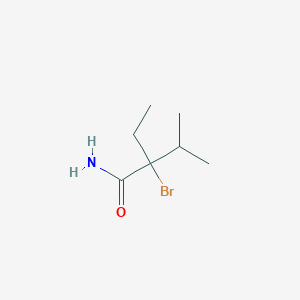
![N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1617793.png)
